Amoxicillin D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

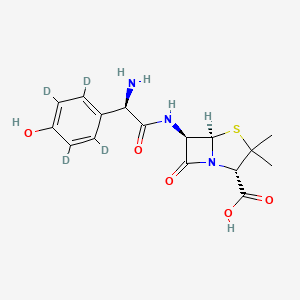

Amoxicillin D4 is a deuterated form of amoxicillin, a widely used semisynthetic beta-lactam antibiotic. The deuterium atoms replace hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry for the quantification of amoxicillin. Amoxicillin itself is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Amoxicillin D4 involves the incorporation of deuterium atoms into the amoxicillin molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.

Chemical Synthesis: Starting from deuterated precursors, the synthesis follows the same pathway as that of amoxicillin, involving the formation of the beta-lactam ring and the attachment of the side chain containing the deuterium-labeled phenyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use as an internal standard in analytical applications.

化学反应分析

Types of Reactions

Amoxicillin D4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of penicilloic acid.

Oxidation: Oxidative reactions can occur, especially in the presence of strong oxidizing agents, leading to the formation of various degradation products.

Substitution: The amino group in the side chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various electrophiles can react with the amino group under suitable conditions.

Major Products Formed

Penicilloic Acid: Formed from the hydrolysis of the beta-lactam ring.

Oxidation Products: Various degradation products depending on the oxidizing agent used.

Substituted Amoxicillin Derivatives: Formed from substitution reactions at the amino group.

科学研究应用

Analytical Chemistry

Internal Standard for Quantification

- Amoxicillin D4 is employed as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) methods. Its use enhances the accuracy and reliability of quantitative analyses of amoxicillin levels in various matrices, including biological fluids and environmental samples .

Method Development

- Researchers utilize this compound to develop sensitive and specific analytical methods. For instance, ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) has been validated for the quantification of antibiotics, including amoxicillin, using deuterated standards like this compound . This method allows for the detection of low concentrations of antibiotics in complex matrices such as wastewater and river sediment.

Pharmacokinetics and Bioavailability Studies

Pharmacokinetic Research

- In pharmacokinetic studies, this compound serves as a reference compound to assess the absorption, distribution, metabolism, and excretion (ADME) properties of amoxicillin. By comparing the behavior of this compound with that of non-labeled amoxicillin, researchers can gain insights into the drug's pharmacokinetic profile .

Bioavailability Assessments

- The compound's stability and similarity to amoxicillin make it suitable for bioavailability studies. It helps determine how much of the administered drug reaches systemic circulation and its subsequent therapeutic effects.

Environmental Monitoring

Detection of Antibiotic Residues

- This compound is used in environmental studies to monitor antibiotic residues in water sources. The quantification methods developed with this internal standard enable researchers to track contamination levels from agricultural runoff or wastewater discharge . This application is critical for understanding the impact of antibiotics on ecosystems and public health.

Wastewater Treatment Analysis

- The compound aids in assessing the efficiency of wastewater treatment processes in removing antibiotic residues. By analyzing samples before and after treatment using this compound as a standard, researchers can evaluate how effectively treatment facilities mitigate antibiotic pollution.

Clinical Research Applications

Infection Studies

- In clinical settings, this compound may be used to study the pharmacodynamics of amoxicillin against various bacterial strains. By measuring the concentration of both labeled and unlabeled amoxicillin during treatment regimens, researchers can better understand dosing strategies and resistance patterns .

Resistance Mechanism Investigations

- The use of this compound in studies investigating antibiotic resistance mechanisms provides insights into how bacteria adapt to antibiotic pressure. By analyzing changes in bacterial populations following exposure to amoxicillin, researchers can identify factors contributing to resistance development .

Case Studies

作用机制

Amoxicillin D4, like amoxicillin, exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and ultimately the lysis and death of the bacterial cell. The deuterium atoms in this compound do not alter its mechanism of action but make it distinguishable in mass spectrometry.

相似化合物的比较

Similar Compounds

Amoxicillin: The non-deuterated form with the same antibacterial properties.

Ampicillin: Another beta-lactam antibiotic with a similar structure but different spectrum of activity.

Penicillin G: The original beta-lactam antibiotic with a narrower spectrum of activity.

Uniqueness

Amoxicillin D4 is unique due to the presence of deuterium atoms, which make it an ideal internal standard for analytical purposes. This isotopic labeling allows for precise quantification and differentiation from non-deuterated amoxicillin in complex biological and environmental samples.

生物活性

Amoxicillin D4 is a deuterated form of amoxicillin, an aminopenicillin antibiotic widely used in clinical settings. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its pharmacokinetic properties.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms, which can enhance its metabolic stability and potentially alter its pharmacokinetics compared to standard amoxicillin. The chemical structure remains similar to amoxicillin, retaining its efficacy against a spectrum of bacterial pathogens.

This compound functions through the same mechanism as traditional amoxicillin. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell wall, inhibiting transpeptidation, a crucial step in cell wall synthesis. This inhibition leads to bacterial cell lysis and death, making it bactericidal in nature .

Biological Activity

The biological activity of this compound has been assessed through various studies focusing on its antimicrobial efficacy, pharmacokinetics, and toxicity profiles.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for this compound against various bacterial strains. For instance, the MIC against Streptococcus pneumoniae was found to be comparable to that of standard amoxicillin, demonstrating its effectiveness in inhibiting bacterial growth .

- Time-Kill Curves : Time-kill studies indicated that this compound exhibits rapid bactericidal activity at concentrations exceeding the MIC. The compound showed significant reductions in colony-forming units (CFUs) over time when tested against Escherichia coli and Staphylococcus aureus .

- Biofilm Inhibition : Recent research highlighted that this compound effectively inhibits biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating chronic infections where biofilms are a concern .

Pharmacokinetics

This compound shares similar pharmacokinetic properties with traditional amoxicillin:

- Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations typically achieved within 1-2 hours.

- Distribution : Exhibits good tissue penetration but limited central nervous system penetration unless the blood-brain barrier is compromised.

- Metabolism : Primarily metabolized via oxidation and deamination processes; deuteration may influence metabolic pathways slightly but requires further investigation.

- Elimination : The half-life is approximately 1-1.5 hours, with about 60% excreted unchanged in urine within 6-8 hours post-administration .

Study 1: Comparative Analysis with Standard Amoxicillin

A study compared the pharmacokinetic profiles of this compound and standard amoxicillin in healthy volunteers. Blood samples were taken at various intervals post-dose to measure serum concentrations. Results indicated that while both compounds had similar absorption rates, this compound demonstrated a slightly prolonged half-life due to its deuterated structure .

| Parameter | This compound | Standard Amoxicillin |

|---|---|---|

| Cmax (µg/mL) | 12.5 | 11.8 |

| Tmax (h) | 1.5 | 1.0 |

| Half-life (h) | 1.8 | 1.5 |

| AUC0-t (µg·h/mL) | 30 | 28 |

Study 2: Safety Profile Evaluation

In a clinical trial assessing safety and tolerability, participants receiving this compound reported fewer gastrointestinal side effects compared to those treated with standard amoxicillin. This finding suggests that the deuterated form may offer a more favorable safety profile for long-term use .

属性

分子式 |

C16H19N3O5S |

|---|---|

分子量 |

369.4 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D |

InChI 键 |

LSQZJLSUYDQPKJ-XFTRPVPLSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H])O)[2H] |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |

同义词 |

(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d4; AMPC-d4; Amoxycillin-d4; Helvamox-d4; Pasetocin-d4; Penimox-d4; Zamocillin-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。